Cas no 1057282-45-7 (1-{3-Chloro-5-(trifluoromethyl)pyridin-2-yl-methyl}piperidin-4-one)

1-{3-Chloro-5-(trifluoromethyl)pyridin-2-yl-methyl}piperidin-4-one is a versatile heterocyclic compound featuring a pyridine core substituted with chloro and trifluoromethyl groups, coupled with a piperidin-4-one moiety. Its unique structure imparts significant reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro substituent offers opportunities for further functionalization. The piperidin-4-one scaffold contributes to its utility in constructing complex nitrogen-containing frameworks. This compound is particularly useful in the development of bioactive molecules, including potential enzyme inhibitors or receptor modulators. Its well-defined chemical properties ensure consistent performance in synthetic applications.
1-{3-Chloro-5-(trifluoromethyl)pyridin-2-yl-methyl}piperidin-4-one structure
1057282-45-7 structure
Product name:1-{3-Chloro-5-(trifluoromethyl)pyridin-2-yl-methyl}piperidin-4-one
CAS No:1057282-45-7
MF:C12H12ClF3N2O
Molecular Weight:292.684692382813
MDL:MFCD20921567
CID:4570163

1-{3-Chloro-5-(trifluoromethyl)pyridin-2-yl-methyl}piperidin-4-one 化学的及び物理的性質

名前と識別子

    • 1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methyl}piperidin-4-one
    • 4-Piperidinone, 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-
    • 1-{3-Chloro-5-(trifluoromethyl)pyridin-2-yl-methyl}piperidin-4-one
    • MDL: MFCD20921567
    • インチ: 1S/C12H12ClF3N2O/c13-10-5-8(12(14,15)16)6-17-11(10)7-18-3-1-9(19)2-4-18/h5-6H,1-4,7H2
    • InChIKey: YVDPSHXJFQEAIE-UHFFFAOYSA-N
    • SMILES: N1(CC2=NC=C(C(F)(F)F)C=C2Cl)CCC(=O)CC1

1-{3-Chloro-5-(trifluoromethyl)pyridin-2-yl-methyl}piperidin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Key Organics Ltd
BF-0041-1G
1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-4-one
1057282-45-7 >95%
1g
£264.00 2025-02-08
Key Organics Ltd
BF-0041-25G
1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-4-one
1057282-45-7 >95%
25g
£4752.00 2025-02-08
abcr
AB338210-500 mg
1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-4-one, 95%; .
1057282-45-7 95%
500mg
€315.00 2023-06-21
abcr
AB338210-1g
1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-4-one, 95%; .
1057282-45-7 95%
1g
€478.80 2025-02-14
abcr
AB338210-1 g
1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-4-one, 95%; .
1057282-45-7 95%
1g
€478.80 2023-06-21
TRC
C059125-100mg
1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methyl}piperidin-4-one
1057282-45-7
100mg
$ 255.00 2022-06-06
Apollo Scientific
PC200186-500mg
1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-4-one
1057282-45-7
500mg
£231.00 2025-02-21
Matrix Scientific
067150-1g
1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methyl}piperidin-4-one
1057282-45-7
1g
$487.00 2023-09-08
A2B Chem LLC
AI75685-10mg
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)piperidin-4-one
1057282-45-7 >95%
10mg
$240.00 2024-04-20
Ambeed
A197423-1g
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)piperidin-4-one
1057282-45-7 97%
1g
$309.0 2024-04-26

1-{3-Chloro-5-(trifluoromethyl)pyridin-2-yl-methyl}piperidin-4-one 関連文献

1-{3-Chloro-5-(trifluoromethyl)pyridin-2-yl-methyl}piperidin-4-oneに関する追加情報

1-{3-Chloro-5-(trifluoromethyl)pyridin-2-yl-methyl}piperidin-4-one: A Comprehensive Overview

The compound with CAS No. 1057282-45-7, known as 1-{3-Chloro-5-(trifluoromethyl)pyridin-2-yl-methyl}piperidin-4-one, has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule is a derivative of piperidinone, a six-membered ring structure with a ketone group, and incorporates a pyridine ring substituted with chlorine and trifluoromethyl groups. The combination of these functional groups makes it a versatile compound with potential applications in drug discovery, agrochemicals, and advanced materials.

Recent studies have highlighted the antimicrobial properties of this compound, particularly against gram-positive bacteria. Researchers have found that the trifluoromethyl group enhances the molecule's lipophilicity, which may contribute to its ability to penetrate bacterial cell membranes. Additionally, the chlorine substituent on the pyridine ring has been shown to improve the compound's stability under physiological conditions, making it a promising candidate for antibiotic development.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic aromatic substitution and ketone formation. The use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields. This approach not only enhances efficiency but also aligns with the principles of green chemistry by minimizing waste and energy consumption.

The pharmacokinetic profile of this compound has been extensively studied in preclinical models. Results indicate that it exhibits moderate oral bioavailability and rapid clearance from systemic circulation, suggesting potential for once-daily dosing regimens. Furthermore, preliminary toxicological studies have demonstrated low acute toxicity, which is encouraging for its prospective use in therapeutic applications.

Another area of interest is the application of this compound in agrochemistry. Its ability to inhibit plant pathogens has been explored in field trials, where it showed efficacy against fungal infections in crops such as wheat and soybean. The trifluoromethyl group's electron-withdrawing nature may play a role in enhancing its fungicidal activity by disrupting cellular electron transport chains.

From an environmental perspective, the biodegradability of this compound has been assessed under simulated soil conditions. Results suggest that it undergoes rapid microbial degradation, reducing concerns about long-term persistence in ecosystems. This characteristic is particularly important for its use in agricultural settings where environmental impact must be carefully managed.

Looking ahead, ongoing research is focused on optimizing the synthetic pathway for large-scale production while maintaining product quality. Innovations in catalytic systems and reaction engineering are expected to further enhance the scalability of this process. Additionally, efforts are underway to explore its potential as a building block for more complex molecular architectures in drug design.

In conclusion, 1-{3-Chloro-5-(trifluoromethyl)pyridin-2-yl-methyl}piperidin-4-one represents a valuable addition to the arsenal of chemical compounds with diverse applications across multiple industries. Its unique structural features and favorable pharmacokinetic properties position it as a promising candidate for future therapeutic and agricultural innovations.

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Amadis Chemical Company Limited
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